2,3-Dihydrohelenalin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

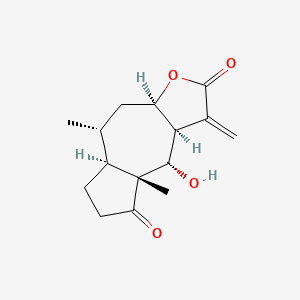

2,3-Dihydrohelenalin, also known as this compound, is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The unique structure of 2,3-dihydrohelenalin includes a cyclopentenone moiety and an α-methylene-γ-butyrolactone group, which contribute to its reactivity. These functional groups enable the compound to undergo Michael addition reactions with thiol groups found in proteins, allowing it to form covalent bonds that can alter biological functions. This reactivity is essential for its biological activity, particularly in inhibiting key signaling pathways.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. It inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in inflammatory responses. The inhibition occurs through covalent modification of cysteine residues within the NF-κB complex, disrupting its function .

In vitro studies have shown that derivatives of this compound can inhibit interleukin-8 production and reduce inflammation in models such as the croton oil-induced mouse ear edema test .

Cytotoxic Properties

Cytotoxicity studies indicate that this compound and its derivatives possess varying levels of toxicity against cancer cell lines. The structure-activity relationship suggests that the size and lipophilicity of substituents on the molecule influence its cytotoxic effects. For instance, certain esters derived from this compound demonstrated enhanced toxicity compared to the parent compound .

The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation as a potential anti-cancer agent.

Interaction with Platelet Function

Research involving human platelets has revealed that both helenalin and this compound can inhibit collagen-induced platelet aggregation. This effect is mediated by their interaction with sulfhydryl groups in platelets, leading to reduced thromboxane formation and secretion of 5-hydroxytryptamine . Such properties may have implications for developing therapeutic agents targeting thrombotic disorders.

Case Study 1: NF-κB Inhibition

A study investigated the inhibitory effects of various sesquiterpene lactones on NF-κB signaling pathways. The results indicated that this compound demonstrated comparable inhibitory activity to other known inhibitors in both in vitro assays and animal models .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In a series of experiments assessing the cytotoxic effects of different helenanolide derivatives on Ehrlich ascites tumor cells, it was found that this compound exhibited lower toxicity compared to more complex esters but still showed promise as a lead compound for further development .

Potential Applications

Given its biological activities, this compound holds potential applications in:

- Pharmaceutical Development : As an anti-inflammatory or anti-cancer agent.

- Natural Product Chemistry : For synthesizing derivatives with enhanced bioactivity.

- Therapeutic Interventions : In conditions characterized by excessive inflammation or cancer proliferation.

Eigenschaften

CAS-Nummer |

35412-73-8 |

|---|---|

Molekularformel |

C15H20O4 |

Molekulargewicht |

264.32 g/mol |

IUPAC-Name |

(3aR,5R,5aS,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione |

InChI |

InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-10,12-13,17H,2,4-6H2,1,3H3/t7-,9+,10-,12-,13+,15+/m1/s1 |

InChI-Schlüssel |

IOUNDPHKKPZPKB-XEPQRQSNSA-N |

SMILES |

CC1CC2C(C(C3(C1CCC3=O)C)O)C(=C)C(=O)O2 |

Isomerische SMILES |

C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1CCC3=O)C)O)C(=C)C(=O)O2 |

Kanonische SMILES |

CC1CC2C(C(C3(C1CCC3=O)C)O)C(=C)C(=O)O2 |

Key on ui other cas no. |

35412-73-8 |

Synonyme |

2,3-dihydrohelenalin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.